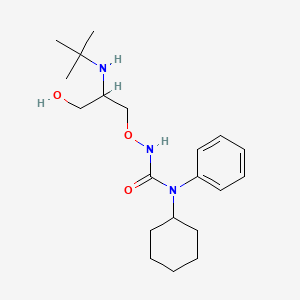
3-(2-(tert-Butylamino)-3-hydroxypropoxy)-1-cyclohexyl-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tert-butyl group, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2-(tert-butyl)amino-3-hydroxypropoxy group, which is then coupled with a phenylurea derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N-methylphenylurea
- N-Cyclohexyl-N-ethylphenylurea
- N-Cyclohexyl-N-isopropylphenylurea
Uniqueness
N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is unique due to the presence of the 2-(tert-butyl)amino-3-hydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Fórmula molecular |
C20H33N3O3 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
3-[2-(tert-butylamino)-3-hydroxypropoxy]-1-cyclohexyl-1-phenylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-16(14-24)15-26-22-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,16,18,21,24H,5,8-9,12-15H2,1-3H3,(H,22,25) |
Clave InChI |
YFHQPKZAFRPKBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(CO)CONC(=O)N(C1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


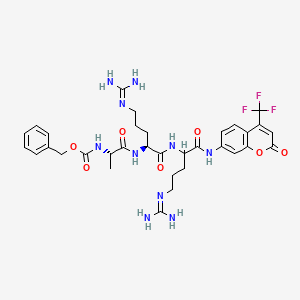
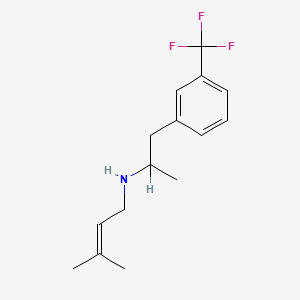
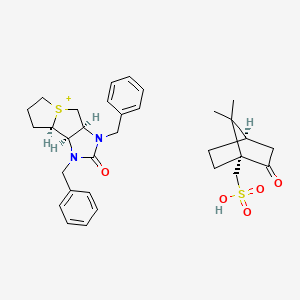
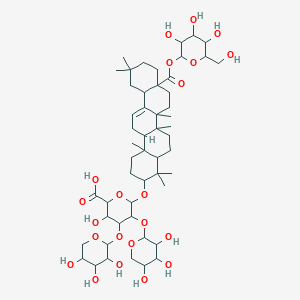
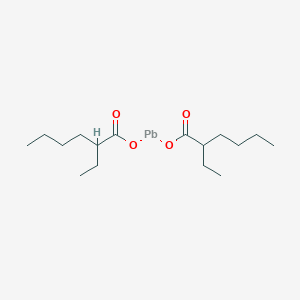


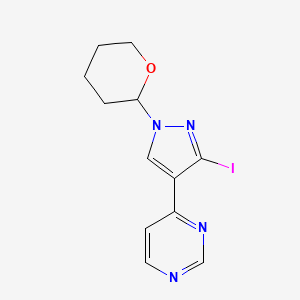
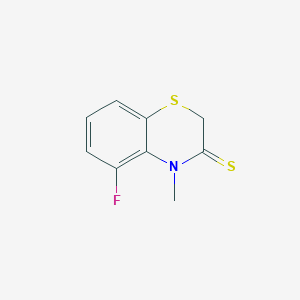
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)

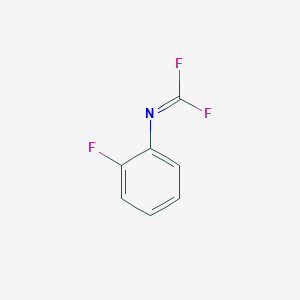
![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

